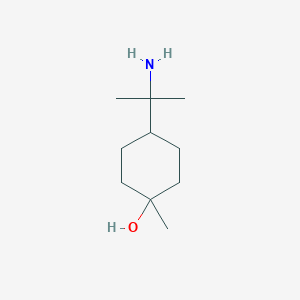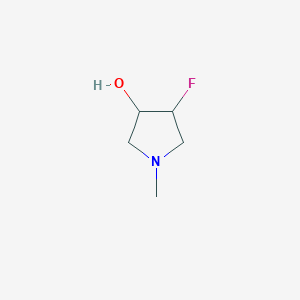
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: is an organic compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol . It is a white crystalline solid that is soluble in alcohols and ketones, and slightly soluble in water . This compound is known for its stability under normal conditions and is commonly used in organic synthesis to create compounds with specific functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 4-amino-tetrahydrothiophene . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or manganese dioxide in an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese dioxide.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism by which cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxide-3-hydroxy-tetrahydrothiophene: Similar structure but lacks the amino group.
4-Hydroxy-3-aminosulfolane: Another sulfone derivative with similar functional groups.
Uniqueness: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of both amino and hydroxyl groups on the tetrahydrothiophene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C8H18N2O6S2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-amino-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/2C4H9NO3S/c2*5-3-1-9(7,8)2-4(3)6/h2*3-4,6H,1-2,5H2 |
InChI-Schlüssel |
DHFFSHFQYHKWBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)O)N.C1C(C(CS1(=O)=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


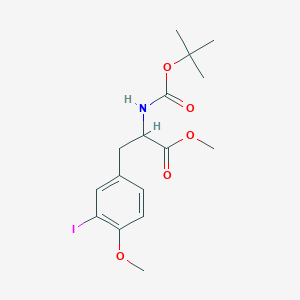
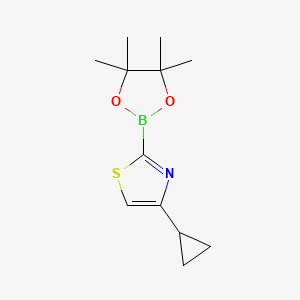
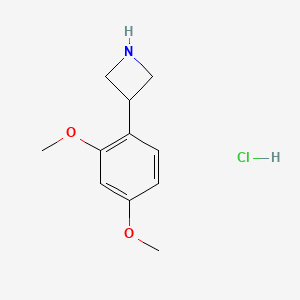

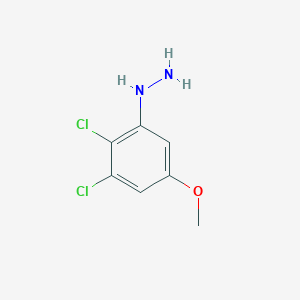

![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
